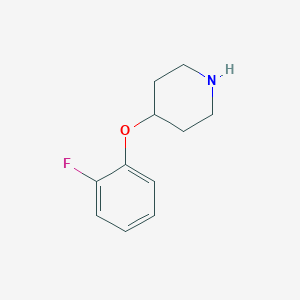

4-(2-Fluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLFLCJKTMPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587441 | |

| Record name | 4-(2-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3623-02-7 | |

| Record name | 4-(2-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine

An In-depth Technical Guide to the Core Basic Properties of 4-(2-Fluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, integral to a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for substitution allow it to effectively interact with diverse biological targets.[1][2] this compound emerges as a particularly valuable building block within this class. It serves as a key intermediate and structural motif in the synthesis of novel therapeutic agents, especially those targeting the central nervous system (CNS).[3][4]

The strategic incorporation of a 2-fluorophenoxy moiety is not incidental. The fluorine atom, through its potent inductive effect, serves as a critical modulator of the piperidine nitrogen's basicity (pKa).[5] This fine-tuning of pKa is a cornerstone of drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2][5] Understanding the fundamental basicity and physicochemical properties of this compound is therefore paramount for its effective application in drug discovery pipelines.

This guide provides a comprehensive technical overview of this compound, focusing on the causality behind its properties and the experimental methodologies used for their validation.

Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. This compound is a white solid organic compound with the chemical formula C11H14FNO.[4][6][7] Its structure features a central piperidine ring linked via an ether bond at the 4-position to a 2-fluorophenyl group.

| Property | Value / Description | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 3623-02-7 | PubChem[6] |

| Molecular Formula | C11H14FNO | PubChem[6] |

| Molecular Weight | 195.23 g/mol | CP Lab Safety[7] |

| XLogP3-AA (Predicted) | 2.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 (from the piperidine N-H) | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 (from the ether oxygen and fluorine) | PubChem[6] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[8] |

The presence of the fluorine atom and the ether linkage introduces polarity, while the phenyl and piperidine rings contribute to its lipophilicity, resulting in a balanced profile suitable for CNS drug candidates.[3]

Basicity Analysis: The Influence of the 2-Fluorophenoxy Moiety

The core of this compound's utility lies in its modulated basicity. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base.

Theoretical Framework

The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. Unsubstituted piperidine is a relatively strong base, with a pKa of approximately 11.1.[9][10] The introduction of substituents can significantly alter this value. Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available for protonation. Conversely, electron-donating groups (EDGs) increase basicity.

In this compound, the 2-fluorophenoxy group acts as an EWG. This effect is primarily transmitted through the ether linkage via an inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the phenyl ring, which in turn pulls density from the ether oxygen and, subsequently, through the sigma bonds of the piperidine ring, from the nitrogen atom. This inductive field effect reduces the electron density on the nitrogen, lowers its ability to accept a proton, and thus results in a lower pKa compared to unsubstituted piperidine.[11][12]

Expected pKa Range

Synthesis and Characterization

A common synthetic route involves the reaction of 2-fluorophenol with a protected 4-hydroxypiperidine, followed by deprotection. A variation of the Mitsunobu reaction or a Williamson ether synthesis are viable approaches.

General Synthetic Pathway

-

Protection: The nitrogen of 4-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering in the subsequent reaction.

-

Etherification: The protected 4-hydroxypiperidine is reacted with 2-fluorophenol. Under Mitsunobu conditions, this involves triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. This step forms the crucial C-O ether bond.

-

Deprotection: The protecting group is removed from the piperidine nitrogen. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Spectroscopic Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The resulting spectrum should show characteristic signals for the aromatic protons on the fluorophenyl ring, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns would confirm the connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each unique carbon atom, including those of the piperidine ring and the fluorophenyl group. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (196.11 g/mol ).[13]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the basicity of this compound, potentiometric titration is a precise and reliable method.[14][15] This protocol is a self-validating system as the resulting titration curve provides a clear inflection point corresponding to the neutralization of the basic species.

Objective

To determine the acid dissociation constant (pKa) of the conjugate acid of this compound in an aqueous medium.

Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

-

Magnetic stirrer and stir bar

-

50 mL beaker or titration vessel

-

25 mL burette

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a precise amount of this compound hydrochloride (e.g., ~0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 20 mL) in the titration vessel. If using the free base, dissolve it in a slight excess of standardized 0.1 M HCl to ensure full protonation.

-

System Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Reading: Begin stirring gently and record the initial pH of the solution.

-

Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value. Continue this process well past the expected equivalence point, until the pH reaches a stable plateau in the basic region (e.g., pH 11-12).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the analyte.[15] Locate the pH value on your curve that corresponds to the volume Veq/2. This pH value is the experimental pKa.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a validated tool in pharmaceutical research.[3] Its structure serves as a valuable scaffold for molecular expansion and modification in the design of novel drug candidates.[16]

-

CNS Agents: The balanced lipophilicity and modulated basicity make this scaffold ideal for targeting the central nervous system. It is used as a key intermediate in the synthesis of neuropharmacological agents, including potential treatments for neurological and mental health disorders.[3]

-

Receptor Modulators: The fluorophenoxy piperidine moiety has been incorporated into molecules designed as antagonists for specific receptors, such as the Dopamine 4 receptor (D4R), which is a target for antipsychotic drugs.[17]

-

Fragment-Based Drug Design (FBDD): As a fragment molecule, it provides a well-characterized starting point for building more complex and potent drug candidates.[16] Its known properties allow researchers to predictably design larger molecules with desired ADME characteristics.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Storage: Store in a dry, dark, and cool place, away from heat and sources of ignition.[4]

-

Personal Protective Equipment (PPE): Use protective gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[4]

-

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated chemical tool whose value is rooted in its fundamental basic properties. The strategic placement of the 2-fluoro substituent provides a reliable method for modulating the pKa of the piperidine nitrogen into a pharmacologically favorable range. This guide has detailed the theoretical underpinnings of its basicity, outlined its synthesis and characterization, and provided a robust, self-validating protocol for its empirical measurement. For researchers in drug development, a thorough understanding of these core properties is the first step toward leveraging this versatile scaffold to its full potential in the creation of next-generation therapeutics.

References

-

Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic.... ResearchGate. Available at: [Link]

-

Witt, J. O., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]

-

Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]

-

ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. Available at: [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. piperidine. The Good Scents Company. Available at: [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

PubChemLite. This compound hydrochloride (C11H14FNO). PubChemLite. Available at: [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. Available at: [Link]

-

PubChem. 4-(2,3,4,5,6-Pentafluorophenoxy)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

Autechbio. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autechbio. Available at: [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.... The Royal Society of Chemistry. Available at: [Link]

-

PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

-

CP Lab Safety. This compound, 95% Purity, C11H14FNO, 1 gram. CP Lab Safety. Available at: [Link]

-

SpectraBase. 4-[2-(Trifluoromethyl)phenoxy]piperidine. SpectraBase. Available at: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs.... PubMed. Available at: [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. This compound | C11H14FNO | CID 16731692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-(2,3,4,5,6-Pentafluorophenoxy)piperidine | C11H10F5NO | CID 14837040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. researchgate.net [researchgate.net]

- 16. This compound(HCl)_TargetMol [targetmol.com]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxy)piperidine

Foreword: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine in Modern Drug Discovery

The 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically successful and investigational drugs. Its prevalence stems from a combination of desirable physicochemical properties and the ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. Within this class of compounds, this compound serves as a critical building block, offering researchers a strategic entry point for the synthesis of novel therapeutics targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. The introduction of a fluorine atom at the ortho position of the phenoxy ring is a particularly salient feature, as it can modulate the compound's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies. The choice of a specific pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for specific protecting group strategies. This guide will focus on the most prevalent and reliable methods:

-

Pathway 1: The Williamson Ether Synthesis Approach. This classical and robust method involves the formation of an ether linkage between an alkoxide and an organohalide. In the context of our target molecule, this translates to the reaction of a 4-hydroxypiperidine derivative with an activated 2-fluorophenyl electrophile.

-

Pathway 2: The Mitsunobu Reaction. This powerful and versatile reaction allows for the formation of the desired ether bond under mild conditions with a predictable inversion of stereochemistry at the alcohol center (though not relevant for the achiral 4-hydroxypiperidine). It offers an excellent alternative to the Williamson ether synthesis, particularly when base-sensitive functional groups are present.

A crucial aspect of both pathways is the strategic use of a nitrogen protecting group on the piperidine ring. The secondary amine of piperidine is nucleophilic and can compete in the desired etherification reaction. Therefore, protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a common and often necessary prerequisite.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the synthesis of this compound, this pathway involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent nucleophile, which then displaces a suitable leaving group on the 2-fluorophenyl ring.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr) mechanism. The choice of the 2-fluorophenyl starting material is critical. While 1-bromo-2-fluorobenzene could be used in a copper- or palladium-catalyzed reaction, the more common and often higher-yielding approach involves nucleophilic aromatic substitution on a highly electron-deficient ring, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The strong electron-withdrawing nature of the second fluoro or the nitro group activates the ring towards nucleophilic attack by the alkoxide.

Diagram of the Williamson Ether Synthesis Pathway

Caption: Overall workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

Protocol:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if a biphasic system was used, separate the organic layer. If a single solvent was used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-Boc-4-hydroxypiperidine as a white solid.

-

-

Expertise & Experience: The choice of base and solvent can be tailored. For larger scales, using an aqueous base like sodium bicarbonate in a biphasic system can simplify the workup. The reaction is generally high-yielding.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

-

Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add 1,2-difluorobenzene (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

-

Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the sodium hydride and the alkoxide intermediate. The reaction temperature and time may need optimization depending on the specific substrate and scale.

Step 3: Synthesis of this compound (Deprotection)

-

Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in a minimal amount of DCM and neutralize by the addition of a saturated aqueous solution of sodium bicarbonate or by washing with a mild aqueous base.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization if necessary.

-

-

Authoritative Grounding: The Boc group is reliably cleaved under acidic conditions. The choice between TFA and HCl/dioxane often depends on the desired final salt form and the ease of removal of the acid post-reaction.[1]

Data Presentation: Williamson Ether Synthesis

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |

| 1 | 4-Hydroxypiperidine | Boc₂O, Triethylamine, DCM, 0 °C to rt, 12-18 h | N-Boc-4-hydroxypiperidine | >95% |

| 2 | N-Boc-4-hydroxypiperidine | NaH, 1,2-Difluorobenzene, DMF, 60-80 °C, 12-24 h | N-Boc-4-(2-fluorophenoxy)piperidine | 60-80% |

| 3 | N-Boc-4-(2-fluorophenoxy)piperidine | TFA, DCM, rt, 1-4 h | This compound | >90% |

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient alternative for the synthesis of the target ether linkage. This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of N-Boc-4-hydroxypiperidine for nucleophilic attack by 2-fluorophenol.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the phenol, making it a more potent nucleophile. The alcohol is subsequently activated by the phosphonium species, and the resulting phenoxide displaces the activated hydroxyl group in an SN2 fashion, leading to the desired ether with inversion of configuration (though irrelevant in this specific case).

Diagram of the Mitsunobu Reaction Pathway

Caption: Overall workflow for the Mitsunobu reaction synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

This step is identical to Step 1 in the Williamson Ether Synthesis pathway.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate via Mitsunobu Reaction

-

Protocol:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. These can be removed by column chromatography on silica gel.

-

-

Expertise & Experience: The order of addition of reagents is crucial for the success of the Mitsunobu reaction. Pre-mixing the alcohol, phenol, and phosphine before the addition of the azodicarboxylate is the standard procedure. The purification can sometimes be challenging due to the byproducts; however, for many applications, the crude product can be carried forward to the deprotection step.

Step 3: Synthesis of this compound (Deprotection)

-

This step is identical to Step 3 in the Williamson Ether Synthesis pathway.

Data Presentation: Mitsunobu Reaction

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |

| 1 | 4-Hydroxypiperidine | Boc₂O, Triethylamine, DCM, 0 °C to rt, 12-18 h | N-Boc-4-hydroxypiperidine | >95% |

| 2 | N-Boc-4-hydroxypiperidine | 2-Fluorophenol, PPh₃, DIAD, THF, 0 °C to rt, 12-24 h | N-Boc-4-(2-fluorophenoxy)piperidine | 70-90% |

| 3 | N-Boc-4-(2-fluorophenoxy)piperidine | TFA, DCM, rt, 1-4 h | This compound | >90% |

Comparative Analysis of Synthetic Pathways

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reagents | Strong base (e.g., NaH), activated aryl halide | PPh₃, DEAD/DIAD, phenol |

| Conditions | Often requires heating | Generally mild, room temperature |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |

| Advantages | Cost-effective for large scale, uses common reagents | Mild conditions, good for sensitive substrates, predictable stereochemistry |

| Disadvantages | Requires strong base, may not be suitable for base-sensitive substrates | Stoichiometric amounts of byproducts can complicate purification, reagents are more expensive |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Appearance | Expected to be a colorless oil or a low-melting solid |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10-6.90 (m, 4H, Ar-H)

-

δ 4.40-4.30 (m, 1H, O-CH)

-

δ 3.20-3.10 (m, 2H, piperidine N-CHₑ)

-

δ 2.80-2.70 (m, 2H, piperidine N-CHₐ)

-

δ 2.10-2.00 (m, 2H, piperidine C-CHₑ)

-

δ 1.80-1.70 (m, 2H, piperidine C-CHₐ)

-

A broad singlet for the N-H proton may also be observed.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 152.0 (d, J = 245 Hz, C-F)

-

δ 146.0 (d, J = 10 Hz, C-O)

-

δ 124.5 (d, J = 4 Hz, Ar-C)

-

δ 122.0 (d, J = 7 Hz, Ar-C)

-

δ 117.0 (d, J = 2 Hz, Ar-C)

-

δ 116.0 (d, J = 18 Hz, Ar-C)

-

δ 72.0 (O-CH)

-

δ 44.0 (N-CH₂)

-

δ 31.0 (C-CH₂)

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 196.1132

-

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The strategic use of N-protection, most commonly with a Boc group, is a critical consideration for a successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable building block for a wide range of applications in drug discovery and development. Future efforts in this area may focus on the development of more efficient and environmentally benign catalytic methods for the construction of the aryl ether linkage, further enhancing the accessibility of this important chemical entity.

References

An In-depth Technical Guide to 4-(2-Fluorophenoxy)piperidine (CAS 3623-02-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a significant percentage of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in drug design. When combined with a phenoxy ether linkage, it provides a robust vector into aromatic space, crucial for targeting a vast array of biological receptors.

This guide focuses on a specific, high-value derivative: 4-(2-Fluorophenoxy)piperidine . The strategic placement of a fluorine atom at the ortho position of the phenoxy group is not a trivial modification. This single atom fundamentally alters the electronic, conformational, and metabolic properties of the molecule, offering drug designers a powerful tool to overcome common development hurdles.[2] As a key building block, this compound serves as a foundational intermediate for a multitude of advanced drug candidates, particularly in the realm of central nervous system (CNS) disorders.[3][4]

This document provides a comprehensive technical overview, from a field-proven synthesis protocol and detailed analytical characterization to an exploration of its strategic applications and essential safety protocols.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a chemical intermediate's fundamental properties is the bedrock of its effective application. The data below has been compiled from authoritative chemical databases and supplier information.[5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3623-02-7 | [5] |

| Molecular Formula | C₁₁H₁₄FNO | [5] |

| Molecular Weight | 195.23 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(2-Fluoro-phenoxy)-piperidine | [5] |

| Solubility | Soluble in ethanol, DMF, chloroform.[3] The HCl salt is more water-soluble.[6] | |

| Storage Conditions | 2-8°C, in a dry, dark, and well-ventilated area. | [3][7] |

Table 2: Predicted Analytical and Spectroscopic Data

While experimental spectra can vary slightly based on solvent and instrumentation, the following table outlines the expected key signals for the characterization of this compound.

| Technique | Expected Signals / Values |

| ¹H NMR (CDCl₃, 400 MHz) | ~7.10-6.90 ppm (m, 4H): Aromatic protons (Ar-H).~4.40 ppm (m, 1H): Piperidine CH -O proton.~3.20 ppm (m, 2H): Axial protons on piperidine C2/C6.~2.80 ppm (m, 2H): Equatorial protons on piperidine C2/C6.~2.05 ppm (m, 2H): Axial protons on piperidine C3/C5.~1.80 ppm (m, 2H): Equatorial protons on piperidine C3/C5.~1.70 ppm (br s, 1H): NH proton. |

| ¹³C NMR (CDCl₃, 101 MHz) | ~154 ppm (d, J ≈ 245 Hz): Aromatic C -F.~146 ppm (d, J ≈ 10 Hz): Aromatic C -O.~124-115 ppm: Remaining 4 Aromatic carbons.~72 ppm: Piperidine C 4-O.~44 ppm: Piperidine C 2/C6.~31 ppm: Piperidine C 3/C5. |

| MS (ESI-TOF) | Calculated [M+H]⁺: 196.1132Observed [M+H]⁺: Should be within 5 ppm of calculated mass. |

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a two-step sequence involving the protection of the piperidine nitrogen, followed by ether formation and subsequent deprotection. This approach prevents undesirable N-arylation side reactions and ensures high yields of the target secondary amine. The following protocol is based on well-established Williamson ether synthesis and Boc-deprotection methodologies.[8]

Workflow Diagram: Synthesis of this compound

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C11H14FNO | CID 16731692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(HCl)_TargetMol [targetmol.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(2-fluorophenoxy)piperidine: A Privileged Scaffold for CNS Drug Discovery

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting complex biological systems, particularly within the central nervous system (CNS).[3][4] This guide provides a comprehensive technical overview of 4-(2-fluorophenoxy)piperidine, a versatile intermediate and a key structural motif in the development of novel therapeutics. We will delve into its synthesis, exploring the chemical rationale behind the chosen methodologies. Furthermore, we will examine its pharmacological profile, with a particular focus on its interaction with sigma receptors, and provide detailed protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its importance in drug design can be attributed to several key factors:

-

Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing for the formation of water-soluble salts, a crucial property for drug formulation. The saturated ring system also provides a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.[4]

-

Pharmacokinetic Profile: The piperidine scaffold often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to a molecule, enhancing its drug-like characteristics.[3]

-

Synthetic Tractability: The chemistry of the piperidine ring is well-established, offering a wide range of synthetic methodologies for its construction and functionalization.[1]

The introduction of a 4-aryloxy substituent, as in this compound, creates a class of compounds with significant potential for CNS applications. The ether linkage provides a degree of conformational constraint, while the aromatic ring can engage in π-π stacking and other non-covalent interactions within a receptor's binding pocket. The fluorine atom on the phenyl ring can further modulate the electronic properties and metabolic stability of the molecule.[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation, or via a Mitsunobu reaction. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions. Below is a detailed, field-proven protocol based on the Ullmann-type reaction, which is a robust and scalable method for the formation of the aryl ether bond.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann-Type Condensation

This two-step protocol involves the copper-catalyzed coupling of N-Boc-4-hydroxypiperidine with 1-fluoro-2-iodobenzene, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Boc-4-hydroxypiperidine (1.0 eq), 1-fluoro-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous pyridine as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the completion of the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralization and Extraction: Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by conversion to its hydrochloride salt if necessary.

Pharmacological Profile: A Focus on Sigma Receptors

The this compound scaffold is a key pharmacophore for ligands targeting sigma receptors, particularly the sigma-1 (σ₁) subtype.[6] Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface, and they are implicated in a variety of cellular functions and are considered important targets for the treatment of CNS disorders, pain, and cancer.[3][7]

Mechanism of Action at Sigma Receptors

Sigma-1 receptors are ligand-operated molecular chaperones that modulate intracellular calcium signaling and the function of various ion channels and G-protein coupled receptors.[3] Ligands binding to the sigma-1 receptor can act as agonists or antagonists, leading to distinct downstream cellular effects. The phenoxy-piperidine motif has been shown to be a potent and selective scaffold for sigma-1 receptor ligands.[6]

Caption: Putative signaling pathway of this compound.

In Vitro Pharmacological Evaluation

The pharmacological profile of this compound and its derivatives is typically assessed through a series of in vitro assays.

3.2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[8]

Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays

-

Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Sigma-1 Binding Assay: Incubate the membrane homogenate with the radioligand -pentazocine and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).

-

Sigma-2 Binding Assay: For the sigma-2 receptor assay, use [³H]-DTG as the radioligand in the presence of a masking concentration of a selective sigma-1 ligand to block binding to sigma-1 sites. Non-specific binding is determined using a high concentration of non-labeled DTG.

-

Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Phenoxy-Piperidine Analogs

| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) | Reference |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | 144 | 33.5 | [9] |

| 1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine | 24.3 | 361 | 14.9 | [10] |

3.2.2. Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Use a cell line stably expressing the human sigma-1 receptor (e.g., HEK293 cells).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Stimulation: After an incubation period, stimulate the cells with a known sigma-1 receptor agonist (e.g., PRE-084).

-

Data Acquisition: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced calcium mobilization. The IC50 value can be calculated from the concentration-response curve.

Analytical Characterization

The identity and purity of this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic-H | 6.9 - 7.2 |

| Piperidine-H (C4) | 4.4 - 4.6 |

| Piperidine-H (C2, C6) | 2.6 - 3.2 |

| Piperidine-H (C3, C5) | 1.8 - 2.2 |

| NH | 1.5 - 2.5 (broad) |

| ¹³C NMR | |

| Aromatic-C (C-F) | 152 - 155 (d, J ≈ 240 Hz) |

| Aromatic-C (C-O) | 145 - 148 (d, J ≈ 10 Hz) |

| Aromatic-C | 115 - 125 |

| Piperidine-C4 | 72 - 75 |

| Piperidine-C2, C6 | 42 - 45 |

| Piperidine-C3, C5 | 30 - 33 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Protocol: Reversed-Phase HPLC Method

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with significant potential in CNS drug discovery. Its synthesis is achievable through robust and scalable methods, and its pharmacological profile, particularly its interaction with sigma-1 receptors, makes it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed protocols provided in this guide offer a framework for the synthesis, characterization, and in vitro evaluation of this important compound and its derivatives. Future research in this area will likely focus on further elucidating the structure-activity relationships of phenoxy-piperidine analogs to optimize their affinity, selectivity, and functional activity at sigma receptors and other CNS targets.

References

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(3), 195–206.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Yadav, P., et al. (2021).

- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro.

- (PDF)

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006 May;317(2):910-8.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans.

- [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI.

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists as in vitro Tool compounds. ChemMedChem.

- This compound. ChemBK.

- This compound(HCl). TargetMol.

- In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology.

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.

- In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed.

- This compound hydrochloride (C11H14FNO). PubChemLite.

- This compound. PubChem.

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists as in vitro tool compounds. ChemRxiv.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg

- 4-(3-Fluorophenoxy)piperidine hydrochloride. Chem-Impex.

- 4-(3-fluorophenoxy)piperidine(HCl)(3202-36-6) 1H NMR. ChemicalBook.

- 3-(4-Fluorophenoxy)piperidine, HCl, 97%+ (HPLC), C11H15ClFNO, 100 mg. CP Lab Safety.

- Sigma Receptor Binding Assays. Current Protocols in Pharmacology.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.

- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology.

- Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry.

- Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. Expert Opinion on Drug Discovery.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- Application Notes and Protocols: Synthesis of N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine. Benchchem.

- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters.

- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.

- Sigma Receptors. Tocris Bioscience.

- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

- [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

- Complete Monograph Methods. Merck Millipore.

- Piperidine. SpectraBase.

Sources

- 1. Early development of sigma-receptor ligands. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. This compound | C11H14FNO | CID 16731692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Fluorophenoxy)piperidine hydrochloride properties

An In-depth Technical Guide to 4-(2-Fluorophenoxy)piperidine Hydrochloride

Executive Summary

This compound hydrochloride (CAS No: 3413-29-4) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering an in-depth analysis of its physicochemical properties, synthesis, pharmacological significance, and analytical methodologies. The document moves beyond a simple recitation of data, providing expert insights into the causality behind experimental choices and protocols, thereby grounding theoretical knowledge in practical application. As a key intermediate, its unique structural features—combining a flexible piperidine ring with an electron-withdrawing 2-fluorophenoxy moiety—make it an invaluable scaffold for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[2][3]

Physicochemical Characteristics

The hydrochloride salt form of this compound enhances its aqueous solubility and stability compared to the free base, making it more amenable for use in various experimental and pharmaceutical contexts.[2] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3413-29-4 | [1] |

| Molecular Formula | C₁₁H₁₅ClFNO | [1] |

| Molecular Weight | 231.69 g/mol | [1] |

| Appearance | White to off-white solid powder | [1][3] |

| Solubility | Soluble in DMSO (≥ 46 mg/mL) and other organic solvents. | [1] |

| Storage Conditions | Long-term: -20°C (powder); Short-term: 0-8°C. | [1][3] |

Spectral Data Interpretation

While specific spectra are proprietary to individual suppliers, the structural features of this compound hydrochloride give rise to a predictable spectral profile.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorophenoxy group (typically in the δ 6.8-7.2 ppm range), with splitting patterns influenced by the fluorine atom. The piperidine ring protons would appear more upfield, with signals for the methine proton adjacent to the ether oxygen (CH-O) being the most downfield of the aliphatic protons. Protons alpha to the nitrogen will also be shifted downfield.

-

¹³C NMR: The carbon spectrum will display signals for the four unique aromatic carbons and the three unique carbons of the piperidine ring. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum of the free base (C₁₁H₁₄FNO) would show a molecular ion peak [M]+ at m/z ≈ 195.11.

Synthesis and Purification

The synthesis of this compound hydrochloride is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and leverages commercially available starting materials.

Mechanistic Rationale

The core of the synthesis involves the reaction of an N-protected 4-hydroxypiperidine with an activated fluorobenzene derivative, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The fluorine atom is an effective leaving group in SₙAr reactions when the aromatic ring is activated by an electron-withdrawing group (like another fluorine or a nitro group) positioned ortho or para to it. A strong base is required to deprotonate the hydroxyl group of the piperidine, forming a potent nucleophile (alkoxide) that attacks the electron-deficient aromatic ring. The final steps involve the removal of the protecting group and formation of the hydrochloride salt.

Caption: SₙAr synthesis pathway for this compound HCl.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis from N-Boc-4-hydroxypiperidine and 1,2-difluorobenzene.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1,2-Difluorobenzene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

4M HCl in 1,4-dioxane

-

Ethyl acetate

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C. The formation of hydrogen gas will be observed.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

SₙAr Reaction: Cool the reaction mixture back to 0°C and add 1,2-difluorobenzene (1.5 eq) dropwise via syringe.

-

Warm the reaction to 80°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Extraction: After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of ethyl acetate. Add 4M HCl in 1,4-dioxane (3.0 eq) and stir at room temperature for 4-6 hours.

-

Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under high vacuum to yield this compound hydrochloride as a white solid. Purity can be confirmed by melting point and HPLC analysis.

Pharmacological Profile & Applications in Drug Discovery

This compound hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial fragment and structural motif for building more complex drug candidates.[1] Its utility stems from the combination of its constituent parts.

-

Piperidine Ring: A prevalent scaffold in CNS-active drugs, providing a basic nitrogen atom that is often protonated at physiological pH, enabling interactions with acidic residues in target proteins.

-

Fluorophenoxy Group: The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its high electronegativity can modulate the pKa of the piperidine nitrogen, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

This scaffold is a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents, including potential dopamine D4 receptor antagonists.[3][4]

Sources

Unlocking Therapeutic Potential: A Guide to the Biological Targets of the 4-(2-Fluorophenoxy)piperidine Scaffold

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-(2-fluorophenoxy)piperidine moiety represents a privileged scaffold in modern medicinal chemistry. While the core molecule itself is primarily a synthetic intermediate, its structural motifs are present in a multitude of potent, bioactive compounds.[1][2][3] This guide provides an in-depth exploration of the key biological targets modulated by derivatives of this versatile fragment. By analyzing structure-activity relationships (SAR) from peer-reviewed literature, we will dissect how modifications to this core structure confer high affinity and selectivity for critical therapeutic targets, including sigma receptors, monoamine transporters, and G-protein coupled receptors (GPCRs). This document serves as a technical resource for researchers, offering not only a summary of known interactions but also the causal logic behind the experimental workflows used to identify and validate them.

The this compound Core: A Foundation for Versatility

In drug discovery, "fragment-based" approaches have gained prominence. Small, simple molecules, or fragments, that demonstrate weak but efficient binding to a biological target are identified and then elaborated into more potent lead compounds. The this compound structure can be viewed as such a key fragment.[2] It combines a piperidine ring, a common feature in many centrally active agents, with a fluorophenoxy group. The piperidine provides a basic nitrogen atom, crucial for interacting with acidic residues in binding pockets, while the fluorophenoxy group enhances properties like lipophilicity and metabolic stability, which are critical for CNS penetration.[4] This guide will illuminate the primary target families that recognize this scaffold.

Primary Target Family: Sigma (σ) Receptors

The most extensively documented targets for phenoxypiperidine derivatives are the sigma (σ) receptors. Initially misidentified as opioid receptors, they are now understood to be unique membrane-bound proteins that bind a wide variety of psychotropic drugs.[5][6] Their promiscuous binding nature makes them receptive to the phenoxypiperidine scaffold.

Rationale for Targeting and Subtype Selectivity

Sigma receptors are divided into two main subtypes, σ1 and σ2, which are genetically distinct and possess different pharmacological profiles.[6]

-

Sigma-1 (σ1) Receptors: These receptors are implicated in a range of neuropsychiatric and neurodegenerative disorders.[7] Ligands targeting σ1 receptors are being investigated for their potential in treating depression, anxiety, and neuropathic pain, and for their neuroprotective effects.

-

Sigma-2 (σ2) Receptors: The σ2 receptor is highly expressed in proliferating tumor cells and is a key target in oncology for both diagnostic imaging and therapeutic intervention.[6][7]

The phenoxypiperidine core has been successfully modified to generate ligands with high affinity and selectivity for either subtype, underscoring its therapeutic versatility.

Quantitative Analysis of Ligand Binding

Numerous studies have synthesized and evaluated phenoxypiperidine derivatives for sigma receptor affinity. As shown in the table below, subtle modifications to the scaffold can dramatically influence binding potency (Ki) and selectivity between the σ1 and σ2 subtypes. For instance, the compound 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine is a highly selective σ1 receptor ligand with nanomolar affinity.[8]

| Compound/Radioligand | Target(s) | Binding Affinity (Ki) | Selectivity (σ2/σ1) | Reference |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | σ1, σ2 | 4.3 nM (σ1) | 33.3 | [8] |

| Haloperidol (Reference) | σ1, σ2 | 2.5 nM (σ1) | ~1 | [9] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 nM | High | [9] |

| [¹⁸F]SFE | σ1 | Potent Agonist | High for σ1 | [6] |

Experimental Workflow: Radioligand Competition Binding Assay

To determine the binding affinity of a novel this compound derivative, a radioligand competition binding assay is the gold standard. This protocol is self-validating as it relies on the specific displacement of a well-characterized radioligand from the target receptor by the unlabeled test compound.

Methodology:

-

Tissue/Cell Preparation: Homogenize tissues with high receptor expression (e.g., guinea pig brain for σ1) or use membranes from cell lines engineered to overexpress the target receptor (e.g., HEK293-σ1).[5]

-

Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a selective radioligand (e.g., -pentazocine for σ1 or [³H]-DTG for σ2 in the presence of a σ1 mask).

-

Competition: Add the unlabeled test compound across a range of increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The receptors and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Secondary Target Family: Monoamine Transporters (DAT, SERT, NET)

The piperidine ring is a cornerstone of ligands that target the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[10][11] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters are critical drugs for treating depression, ADHD, and other psychiatric disorders.

Rationale for Targeting and Selectivity Profile

By modifying the substituents on the piperidine nitrogen and the phenoxy ring, the this compound scaffold can be tailored to inhibit one or more of these transporters with high potency.

-

Dopamine Transporter (DAT): Derivatives such as the GBR series and other complex piperidines show high affinity for DAT.[12][13] Selective DAT inhibitors have therapeutic potential in treating conditions like Parkinson's disease and addiction.

-

Serotonin Transporter (SERT): The fluorophenoxy moiety is reminiscent of the structure of fluoxetine, a potent selective serotonin reuptake inhibitor (SSRI). Unsurprisingly, derivatives of the core scaffold have been successfully developed as high-affinity SERT ligands.[14][15]

-

Triple Reuptake Inhibitors (TRIs): Fine-tuning the structure can lead to compounds that inhibit all three transporters (DAT, SERT, and NET), which are being explored as next-generation antidepressants with a broader spectrum of action.[11]

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of derivatives at monoamine transporters is typically quantified by IC50 values from in vitro uptake assays. Selectivity is a critical parameter, determined by the ratio of IC50 values for different transporters.

| Compound Class | Target(s) | Potency (IC50 or Ki) | Reference |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | DAT, SERT, NET | Ki = 1.9 nM (DAT) | [12] |

| Ki = 205 nM (SERT) | |||

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Ki = 2 - 400 nM | [15] |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | SERT | IC50 = 1.45 µM | [14] |

Experimental Workflow: Synaptosomal Uptake Inhibition Assay

This functional assay directly measures a compound's ability to block the primary function of the transporter: neurotransmitter reuptake.

Methodology:

-

Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT).

-

Pre-incubation: Incubate the synaptosomes with various concentrations of the test compound.

-

Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

Terminate Uptake: After a short incubation period (typically 5-10 minutes), stop the uptake process by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radioactivity taken up into the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Inhibition of monoamine transporter reuptake at the synapse.

Other Potential Target Classes

The structural plasticity of the this compound scaffold allows it to be adapted to target other important receptor families.

-

Dopamine Receptors (D2/D4): Further elaboration of the core, particularly with 4,4-difluoro-3-(phenoxymethyl)piperidine structures, has yielded potent and selective antagonists for the D4 receptor.[16][17] Similarly, 4-phenylpiperidine derivatives have been optimized as D2 receptor ligands.[18] These targets are crucial for antipsychotic drug action and the treatment of motor disorders.

-

Serotonin 5-HT2A Receptors: Complex derivatives incorporating the piperidine moiety have been identified as potent inverse agonists of the 5-HT2A receptor.[19] This mechanism is a hallmark of atypical antipsychotics used to treat psychosis with a lower risk of extrapyramidal side effects.

-

Ion Channels: By converting the ether linkage to a carboxamide, the scaffold has been transformed into a potent blocker of T-type calcium channels.[20][21] These agents have demonstrated antihypertensive effects in preclinical models, showcasing the scaffold's potential beyond traditional CNS targets.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical features make it a highly versatile starting point for developing potent and selective ligands for a diverse range of biological targets. The evidence clearly indicates that its primary utility lies in targeting sigma receptors and monoamine transporters , where nanomolar affinities are readily achieved.

Future research should focus on leveraging computational chemistry and advanced SAR studies to:

-

Enhance Selectivity: Develop derivatives with unprecedented selectivity for specific receptor subtypes (e.g., σ1 vs. σ2) or transporter types to minimize off-target effects.

-

Modulate Functional Activity: Move beyond simple binding affinity to design agonists, antagonists, or allosteric modulators with specific functional outcomes.

-

Explore New Target Space: Systematically test the scaffold against other receptor families to uncover novel therapeutic applications.

By understanding the fundamental interactions outlined in this guide, researchers are well-equipped to rationally design the next generation of therapeutics built upon this remarkable chemical foundation.

References

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal. [Link]

-

Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link]

-

[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Gillings, N., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Bioorganic & Medicinal Chemistry. [Link]

-

Wheeler, W. J., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry. [Link]

-

Gillings, N., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Merck Millipore. [Link]

-

This compound. (2024). ChemBK. [Link]

-

Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. [Link]

-

Harada, H., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin. [Link]

-

[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. [Link]

-

4-(3-Fluorophenoxy)piperidine hydrochloride. Chem-Impex. [Link]

-

Harada, H., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry. [Link]

-

Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

This compound. PubChem. [Link]

-

Stepanov, V., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International. [Link]

-

Agoston, G. E., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Caccia, S., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology. [Link]

-